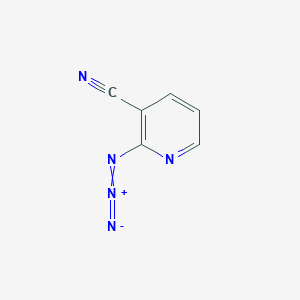

2-Azidopyridine-3-carbonitrile

Description

2-Azidopyridine-3-carbonitrile is a heterocyclic compound featuring a pyridine backbone substituted with an azido (-N₃) group at the 2-position and a nitrile (-CN) group at the 3-position. The azido group confers unique reactivity, particularly in click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition, CuAAC), while the nitrile moiety enables further functionalization, such as hydrolysis to carboxylic acids or amides. This compound is primarily utilized in materials science and bioconjugation due to its dual reactive sites.

Synthetic routes often involve nucleophilic substitution of halogenated precursors (e.g., 2-chloropyridine-3-carbonitrile) with sodium azide. However, thermal instability associated with the azido group necessitates mild reaction conditions.

Properties

IUPAC Name |

2-azidopyridine-3-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3N5/c7-4-5-2-1-3-9-6(5)10-11-8/h1-3H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHLUSCPTNHMATR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)N=[N+]=[N-])C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3N5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Azidopyridine-3-carbonitrile can be achieved through several methods. One common approach involves the reaction of pyridine derivatives with azide sources under specific conditions. For example, the reaction of 2-chloropyridine-3-carbonitrile with sodium azide in the presence of a suitable solvent can yield this compound . Another method involves the use of iron (III) phosphate as a green and reusable catalyst for the synthesis of 4,6-disubstituted 2-aminopyridine-3-carbonitriles .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-Azidopyridine-3-carbonitrile undergoes various chemical reactions, including:

Substitution Reactions: The azide group can participate in nucleophilic substitution reactions, leading to the formation of various substituted pyridine derivatives.

Cycloaddition Reactions: The azide group can undergo cycloaddition reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, to form triazole derivatives.

Reduction Reactions: The nitrile group can be reduced to form corresponding amines under suitable conditions.

Common Reagents and Conditions:

Nucleophilic Substitution: Sodium azide, solvents like dimethylformamide (DMF) or acetonitrile, and appropriate catalysts.

Cycloaddition: Copper(I) catalysts, alkyne substrates, and solvents like toluene or dichloromethane.

Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst, and solvents like ethanol or methanol.

Major Products Formed:

- Substituted pyridine derivatives

- Triazole derivatives

- Aminopyridine derivatives

Scientific Research Applications

Synthetic Applications

1.1. Building Block in Organic Synthesis

2-Azidopyridine-3-carbonitrile serves as a versatile building block for the synthesis of complex organic molecules. Its azide functional group allows for "click" chemistry applications, particularly through the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This method facilitates the formation of 1,2,3-triazoles, which are valuable in drug discovery and materials science .

1.2. Synthesis of Heterocycles

The compound has been utilized in the synthesis of various heterocyclic compounds. For example, it can react with 3,3-diaminoacrylonitriles to produce substituted triazoles with potential biological activity . The yields from these reactions can vary significantly, often ranging from moderate to high (46-98%), depending on the reaction conditions and substrates used .

Medicinal Chemistry

2.1. Potential Anticancer Agents

Recent studies indicate that derivatives of this compound exhibit mild toxic effects on tumor cells compared to normal human embryonic cells . This suggests potential applications in developing new anticancer therapies. The ability to modify its structure through various synthetic routes enhances its pharmacological profile.

2.2. Inhibitors of Biological Targets

Research has highlighted the potential of azide-functionalized compounds as inhibitors for various biological targets, including topoisomerases, which are crucial in DNA replication and transcription processes . The incorporation of this compound into larger molecular frameworks could lead to novel inhibitors with improved efficacy.

Material Science

3.1. Coordination Polymers

The unique properties of this compound make it suitable for use in the synthesis of coordination polymers (CPs). These materials have applications in gas storage, catalysis, and sensing technologies . The azide group can act as a linker in CPs, facilitating the formation of robust frameworks with desirable mechanical properties.

3.2. Photochemical Applications

Due to its nitrogen-rich structure, this compound may also find applications as a photoactive cross-linking agent in polymer chemistry and lithography . Its ability to undergo photochemical transformations opens avenues for developing advanced materials with tailored properties.

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 2-Azidopyridine-3-carbonitrile involves its reactivity with various molecular targets. The azide group can participate in click chemistry reactions, forming stable triazole linkages with alkyne-containing molecules. This reactivity is exploited in the design of molecular probes and drug candidates. The nitrile group can also interact with biological targets, potentially inhibiting specific enzymes or receptors .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Reactivity Comparisons

The table below highlights key differences between 2-azidopyridine-3-carbonitrile and structurally related pyridine-3-carbonitrile derivatives:

Key Findings

Reactivity Differences: The azido group in this compound enables click chemistry, absent in chloro or amino analogs. In contrast, 2-chloropyridine-3-carbonitrile undergoes nucleophilic substitution, as demonstrated by the reaction of its C4-chloro analog with amines to yield 4-amino derivatives. Positional Effects: Substitution at C2 (azido) vs. C4 (chloro) alters electronic effects. The C2-azido group exerts stronger electron-withdrawing effects, polarizing the pyridine ring and enhancing nitrile reactivity.

Thermal Stability: Azido derivatives exhibit lower thermal stability due to the labile N₃ group, requiring storage at low temperatures. Chloro and amino analogs are more stable, enabling harsh reaction conditions.

Applications: this compound: Preferred for bioorthogonal labeling and polymer crosslinking. Chloro Derivatives: Serve as intermediates for antibiotics (e.g., quinolones) via amine substitution. Amino Derivatives: Used in metal-organic frameworks (MOFs) due to ligand-forming capabilities.

Biological Activity

2-Azidopyridine-3-carbonitrile is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

Antimicrobial Activity

Recent studies have demonstrated that compounds related to this compound exhibit notable antimicrobial properties. For instance, derivatives of azidobenzothiazoles showed significant antibacterial activity against various strains, including Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentration (MIC) values reported as low as 8 μg/mL . Although specific data on this compound is limited, its structural analogs suggest a similar potential for antibacterial activity.

The mechanism by which azide-containing compounds exert their biological effects often involves the formation of reactive intermediates that can interact with cellular components. For example, azides can undergo cycloaddition reactions that lead to the formation of triazoles, which have been shown to possess various pharmacological activities, including anti-inflammatory and anticancer effects .

Cytotoxicity Studies

Cytotoxicity assessments have indicated that certain azide derivatives exhibit selective toxicity towards cancer cells while sparing normal cells. This selectivity is crucial for developing potential anticancer agents. In one study, compounds with similar structures demonstrated mild toxic effects on tumor cells compared to normal human embryonic cells .

Case Study 1: Antibacterial Efficacy

A study focused on the synthesis of azido derivatives revealed that specific compounds exhibited significant antibacterial effects against Gram-positive and Gram-negative bacteria. The research highlighted that the biofilm formation was notably inhibited at concentrations below the MIC, suggesting potential applications in treating infections caused by biofilm-forming pathogens .

Case Study 2: Structure-Activity Relationship (SAR)

Research into the SAR of azide-containing compounds has provided insights into how modifications can enhance biological activity. For instance, variations in substituents on the pyridine ring can significantly influence the compound's efficacy against specific targets. This approach is critical for optimizing lead compounds in drug development .

Table 1: Biological Activity of Azide Derivatives

| Compound Name | MIC (μg/mL) | Target Organism | Activity Type |

|---|---|---|---|

| This compound | TBD | TBD | Antibacterial |

| Azido-benzothiazole | 8 | Staphylococcus aureus | Antibacterial |

| Azido-triazole | TBD | Various Cancer Cell Lines | Cytotoxic |

Note: TBD = To Be Determined; further studies are needed for precise values.

Q & A

Q. What are the standard synthetic routes for 2-Azidopyridine-3-carbonitrile, and how are reaction conditions optimized?

The synthesis of pyridine-carbonitrile derivatives often involves nitrile group introduction via nucleophilic substitution or cyclization. For this compound, a plausible route includes azidation of a halogenated precursor (e.g., 2-chloropyridine-3-carbonitrile) using sodium azide in polar aprotic solvents like DMF under reflux. Optimization may involve varying temperature (60–100°C), reaction time (12–24 h), and catalyst use (e.g., Cu(I) for click chemistry). Characterization typically employs IR (azide stretch ~2100 cm⁻¹), (nitrile signal ~115 ppm), and elemental analysis .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Key techniques include:

- IR Spectroscopy : Identifies azide (~2100 cm⁻¹) and nitrile (~2250 cm⁻¹) functional groups.

- NMR : for aromatic proton environments and for nitrile and azide-adjacent carbons.

- Mass Spectrometry (MS) : Confirms molecular ion peaks and fragmentation patterns.

- Elemental Analysis : Validates C, H, N composition (±0.3% tolerance) .

Q. What safety protocols are essential when handling this compound in the lab?

Azides are thermally unstable and potentially explosive. Recommendations include:

- Using small-scale batches (<1 g) to mitigate explosion risks.

- Storing at low temperatures (2–8°C) in inert atmospheres.

- Avoiding metal contamination and static discharge.

- Personal protective equipment (PPE): gloves, face shield, and flame-resistant lab coats .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in Huisgen cycloadditions?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model transition states and activation energies for azide-alkyne cycloadditions. Parameters like frontier molecular orbitals (HOMO-LUMO gaps) and charge distribution on the azide group guide predictions of regioselectivity (1,4- vs. 1,5-triazole formation). Validation involves comparing computed vs. experimental coupling constants and reaction yields .

Q. What methodologies resolve contradictions in stability data for azide-containing compounds under varying conditions?

Longitudinal stability studies under controlled environments (e.g., humidity, light, temperature) can clarify discrepancies. For example:

- Thermogravimetric Analysis (TGA) : Quantifies decomposition thresholds.

- Accelerated Aging Studies : Stress tests at elevated temperatures (40–60°C) simulate long-term storage.

- Mechanistic Probes : pH-dependent degradation studies identify hydrolysis pathways. Time-series data analysis (e.g., Arrhenius plots) extrapolates shelf-life .

Q. How is this compound utilized in targeted drug discovery workflows?

Its azide group enables bioorthogonal "click chemistry" for:

- Proteolysis-Targeting Chimeras (PROTACs) : Conjugating E3 ligase ligands to target proteins.

- Antibody-Drug Conjugates (ADCs) : Site-specific payload attachment via strain-promoted cycloadditions.

- Kinase Inhibitor Probes : Azide-functionalized analogues for activity-based protein profiling (ABPP). Biological validation includes IC₅₀ assays and cellular thermal shift assays (CETSA) .

Q. What strategies mitigate side reactions during functionalization of this compound?

- Protecting Groups : Temporarily shield the nitrile during azide transformations (e.g., trityl groups).

- Microwave-Assisted Synthesis : Reduces reaction times and byproduct formation.

- Flow Chemistry : Enhances heat dissipation for exothermic reactions. Post-reaction purification via column chromatography (silica gel, hexane/EtOAc gradients) isolates desired products .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.